molecular formula C16H9Cl2F B15063340 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene

1-(2,6-Dichlorophenyl)-4-fluoronaphthalene

Cat. No.: B15063340
M. Wt: 291.1 g/mol
InChI Key: ZHJVGXPUHNRFRE-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-4-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by the presence of a naphthalene ring substituted with a 2,6-dichlorophenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2,6-dichlorophenyl is coupled with a halogenated naphthalene derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of solvents, catalysts, and bases is critical to maximize the efficiency and minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)-4-fluoronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing dichlorophenyl and fluorine groups.

    Oxidation Reactions: It can be oxidized under specific conditions to form quinone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Substitution Reactions: Halogenated derivatives of this compound.

    Oxidation Reactions: Quinone derivatives.

    Reduction Reactions: Dihydro derivatives.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-4-fluoronaphthalene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)-4-fluoronaphthalene can be compared with similar compounds such as:

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-4-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-13-6-3-7-14(18)16(13)12-8-9-15(19)11-5-2-1-4-10(11)12/h1-9H

InChI Key

ZHJVGXPUHNRFRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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